Methyl 2-(3-hydroxypropyl)benzoate
Description
Structure
3D Structure
Properties
IUPAC Name |
methyl 2-(3-hydroxypropyl)benzoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14O3/c1-14-11(13)10-7-3-2-5-9(10)6-4-8-12/h2-3,5,7,12H,4,6,8H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
USNKYYQYLPOJPB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=CC=C1CCCO | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20710891 | |
| Record name | Methyl 2-(3-hydroxypropyl)benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20710891 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
106515-76-8 | |
| Record name | Methyl 2-(3-hydroxypropyl)benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20710891 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Precursors of Methyl 2 3 Hydroxypropyl Benzoate
Historical Development of Synthetic Approaches to Methyl 2-(3-hydroxypropyl)benzoate Analogs
Historically, the synthesis of analogs of this compound has been intertwined with the development of methods for creating substituted phthalides and isocoumarins, which are cyclic ester (lactone) structures. researchgate.netchemicalbook.comresearchgate.net These heterocyclic compounds serve as key precursors or structural analogs. Early methods often involved multi-step procedures that could be hampered by the use of hazardous reagents and solvents. researchgate.net
A common historical approach involved the cyclization of keto acids or the electrophilic cyclization of alkynylbenzoic acid derivatives to form isocoumarin (B1212949) skeletons. researchgate.net Another established method was the treatment of homophthalic acid with acid chlorides. researchgate.net These foundational strategies, while effective, have continually been refined to improve yields, reduce environmental impact, and allow for more diverse substitutions on the aromatic ring and the side chain. The development of newer, more elegant strategies has been a continuous effort in organic synthesis, aiming for broader substrate scope and higher stereoselectivities. researchgate.netrsc.org
Modern Esterification Strategies for this compound Synthesis
The final step in the synthesis of this compound is typically an esterification reaction. Modern approaches to this transformation focus on efficiency, selectivity, and sustainability.
Acid-Catalyzed Esterification Routes
Acid-catalyzed esterification, a classic method, remains a viable route for the synthesis of benzoate (B1203000) esters. youtube.commdpi.com This typically involves reacting the corresponding carboxylic acid, 2-(3-hydroxypropyl)benzoic acid, with methanol (B129727) in the presence of a strong acid catalyst such as sulfuric acid, phosphoric acid, or p-toluenesulfonic acid. mdpi.com While effective, these traditional catalysts can be difficult to recover and often generate significant aqueous waste. mdpi.com
To address these drawbacks, research has focused on the development of solid acid catalysts. mdpi.com These materials, such as zirconium-based solid acids, offer the advantage of being recoverable and reusable, thus providing a more environmentally friendly alternative. mdpi.com For instance, a titanium-zirconium solid acid has been shown to effectively catalyze the esterification of various benzoic acids with methanol. mdpi.com
| Catalyst Type | Reactants | Key Features |
| Traditional Mineral Acids (e.g., H₂SO₄) | 2-(3-hydroxypropyl)benzoic acid, Methanol | High conversion, but difficult to recover and generates waste. mdpi.com |
| Solid Acid Catalysts (e.g., Zr/Ti) | Benzoic acid derivatives, Methanol | Recoverable, reusable, and more environmentally benign. mdpi.com |
Enzyme-Mediated Esterification Processes for this compound
Enzymatic catalysis presents a green and highly selective alternative for ester synthesis. Lipases, in particular, have been successfully employed for the esterification of benzoic acid and its derivatives. nih.gov For example, Candida rugosa lipase (B570770) has been used for the direct esterification of benzoic acid with methanol in an organic medium. nih.gov
Another important enzymatic reaction is the methylation of benzoic acid using S-adenosyl-L-methionine (SAM) as the methyl group donor, catalyzed by SAM:benzoic acid carboxyl methyl transferase (BAMT). nih.gov This biosynthetic pathway is observed in nature, for instance, in the production of methyl benzoate in snapdragon flowers. nih.gov The use of enzymes offers high specificity and mild reaction conditions, avoiding the harsh reagents and high temperatures often associated with traditional chemical methods.
| Enzyme | Substrates | Key Advantages |
| Candida rugosa lipase | Benzoic acid, Methanol | Mild reaction conditions, high selectivity. nih.gov |
| SAM:benzoic acid carboxyl methyl transferase (BAMT) | Benzoic acid, S-adenosyl-L-methionine (SAM) | High specificity, mimics natural biosynthetic pathways. nih.gov |
Reduction and Oxidation Pathways in the Synthesis of this compound and its Intermediates
Reduction and oxidation reactions are fundamental in constructing the 3-hydroxypropyl side chain and in the synthesis of key intermediates. For instance, the synthesis of phthalides, which can be precursors, often involves the reduction of a carbonyl group. researchgate.netchemicalbook.com Similarly, the creation of the hydroxyl group in the side chain can be achieved through the reduction of a corresponding ketone or aldehyde.
Chemical transformations of related monomeric phthalides have included a variety of reactions such as oxidation and reduction. chemicalbook.com For example, the synthesis of 3,4-dihydroisochromen-1-ones, which are structurally related, can be achieved from 3-substituted isocoumarins via reduction with sodium borohydride (B1222165) (NaBH₄). researchgate.net
Stereoselective Reduction Methods for Chiral this compound Intermediates
The synthesis of chiral analogs of this compound requires stereoselective reduction methods to control the configuration of the stereocenter bearing the hydroxyl group. This is crucial for applications where a specific enantiomer is desired.
One approach involves the asymmetric 1,2-addition/lactonization tandem reaction of methyl 2-formylbenzoate. rsc.org The use of a chiral phosphoramide (B1221513) ligand–Zn(II) complex, derived from (1R,2R)-diphenylethylenediamine, has been shown to produce enantiopure phthalides in excellent yields and good enantioselectivities. rsc.org Another strategy is the sequential asymmetric arylation–lactonization pathway for the synthesis of 3-aryl phthalides. rsc.org These methods highlight the importance of chiral catalysts and auxiliaries in achieving high levels of stereocontrol.
Multi-Component and Cascade Reaction Approaches to this compound Scaffolds
Multi-component reactions (MCRs) and cascade reactions offer powerful and efficient strategies for the rapid construction of complex molecular scaffolds from simple starting materials. frontiersin.orgnih.govcapes.gov.br These reactions combine three or more reactants in a single step to form a product that incorporates most of the atoms from the starting materials, showcasing high atom economy. nih.gov
While specific MCRs for the direct synthesis of this compound are not extensively documented, the principles can be applied to generate key intermediates or analogs. For example, cascade reactions involving a Grignard-type reaction followed by dehydrogenative cyclization can afford 3-substituted phthalides. nih.gov Similarly, a Heck-type dehydrogenative alkenylation followed by a Michael-type addition can also lead to these important intermediates. nih.gov The Biginelli and Mannich reactions are other well-known MCRs that are used to create diverse heterocyclic structures and could potentially be adapted for the synthesis of precursors to the target molecule. frontiersin.org
Chemo-, Regio-, and Stereoselectivity Control in this compound Synthesis
The synthesis of this compound presents several challenges in terms of selectivity. Achieving high chemo-, regio-, and stereoselectivity is crucial for obtaining the desired isomer and minimizing purification steps.
Chemo- and Regioselectivity:
A plausible synthetic route to this compound involves the selective reduction of a precursor such as Methyl 2-(3-oxopropyl)benzoate nih.gov. In this precursor, two reducible functional groups are present: a ketone and an ester. Chemoselective reduction of the ketone to a secondary alcohol without affecting the methyl ester is paramount. This can be achieved by using mild reducing agents that are selective for ketones over esters.
Furthermore, the starting materials for the synthesis of the precursor itself must be chosen and reacted with high regioselectivity. For instance, Friedel-Crafts acylation to introduce the propionyl group onto the benzene (B151609) ring of methyl benzoate must be directed to the ortho position relative to the ester group. The directing effect of the methyl ester group favors meta-substitution, thus requiring specific catalysts or reaction conditions to achieve the desired ortho-substitution.
Stereoselectivity:
The reduction of the prochiral ketone in Methyl 2-(3-oxopropyl)benzoate results in a chiral center at the newly formed secondary alcohol. For many pharmaceutical applications, a single enantiomer is required. For instance, the related and more complex molecule, (S,E)-Methyl 2-(3-(3-(2-(7-chloroquinolin-2-yl)vinyl)phenyl)-3-hydroxypropyl)benzoate, specifies the (S)-configuration at the hydroxyl-bearing carbon pharmaffiliates.combldpharm.comnih.gov.
Achieving high stereoselectivity, or enantioselectivity in this case, can be accomplished through several methods:
Chiral Catalysts: The use of a chiral catalyst during the hydrogenation of the ketone can favor the formation of one enantiomer over the other. These catalysts are often metal complexes with chiral ligands.
Enzymatic Reduction: Biocatalysts, such as specific enzymes, can offer very high enantioselectivity under mild reaction conditions.
Chiral Auxiliaries: A chiral auxiliary can be temporarily attached to the precursor molecule to direct the reduction from a specific face, leading to the desired stereoisomer. The auxiliary is then removed in a subsequent step.
The choice of method depends on factors such as cost, scalability, and the desired level of enantiomeric excess.
Green Chemistry Principles and Sustainable Synthetic Routes for this compound
The application of green chemistry principles to the synthesis of this compound is essential for developing environmentally benign and economically viable processes.
Key principles of green chemistry relevant to this synthesis include:
| Green Chemistry Principle | Application in this compound Synthesis |
| Prevention | Designing synthetic routes that minimize waste generation. |
| Atom Economy | Maximizing the incorporation of all materials used in the process into the final product. |
| Less Hazardous Chemical Synthesis | Using and generating substances that possess little or no toxicity. |
| Safer Solvents and Auxiliaries | Making the use of auxiliary substances like solvents unnecessary or innocuous nih.gov. |
| Catalysis | Using catalytic reagents in small amounts instead of stoichiometric reagents. |
A sustainable route to this compound would ideally start from renewable feedstocks. For example, benzoic acid derivatives can be synthesized from glucose or glycerol (B35011) using engineered microorganisms nih.gov. While not directly reported for this compound, this approach represents a future direction for sustainable production.
Catalytic Systems for Eco-Friendly this compound Production
Catalysis is a cornerstone of green chemistry and plays a vital role in the eco-friendly production of this compound.
Esterification: The formation of the methyl ester can be catalyzed by solid acid catalysts, such as zirconium-based catalysts mdpi.com. These are often reusable, reducing waste compared to traditional mineral acids like sulfuric acid. Biocatalytic esterification using lipases is another green alternative.
Reduction of the Ketone Precursor: The chemoselective hydrogenation of the ketone in a precursor like Methyl 2-(3-oxopropyl)benzoate is a key step where catalysis is crucial.
| Catalyst Type | Description | Advantages |
| Homogeneous Catalysts | Metal complexes soluble in the reaction medium. Often used for asymmetric hydrogenation to produce a single enantiomer. | High selectivity and activity under mild conditions. |
| Heterogeneous Catalysts | Solid catalysts that are easily separated from the reaction mixture. Examples include metals like palladium or platinum on a solid support. | Ease of separation and recyclability. |
| Biocatalysts (Enzymes) | Highly specific and selective catalysts that operate under mild conditions (temperature, pH). | High chemo-, regio-, and enantioselectivity; biodegradable. |
For instance, manganese-based catalysts have been explored for the hydrogenation of methyl benzoate to other products, demonstrating the potential of earth-abundant metals in catalytic reductions mdpi.com. Similarly, Cu-Zn-Zr catalysts have shown high efficiency in the hydrogenation of methyl benzoate to benzyl (B1604629) alcohol, a process that could be adapted for the selective reduction of the ketone in the synthesis of this compound sylzyhg.com. The development of such catalytic systems is key to creating more sustainable and efficient manufacturing processes for this important chemical intermediate.
Reactivity and Chemical Transformations of Methyl 2 3 Hydroxypropyl Benzoate
Hydrolytic Stability and Transesterification Reactions of Methyl 2-(3-hydroxypropyl)benzoate
The ester functional group in this compound is susceptible to hydrolysis, a reaction that cleaves the ester bond to yield a carboxylic acid and an alcohol. This process can be catalyzed by either acid or base. Under basic conditions, the hydroxide (B78521) ion directly attacks the electrophilic carbonyl carbon of the ester.
Recent studies have investigated the kinetics of alkaline hydrolysis of similar benzoate (B1203000) esters. For instance, the hydrolysis of methyl-2-[2'-oxo-3'-(2"-chloro-6"-fluorophenyl)propyl]benzoate in the presence of hydroxide ions in various aqueous ethanol (B145695) mixtures demonstrated a complex rate dependence on the hydroxide ion concentration, suggesting the formation of both monoanionic and dianionic tetrahedral intermediates. researchgate.net The rate of hydrolysis is influenced by the solvent composition, with the rate constant generally decreasing as the concentration of the organic co-solvent (ethanol) increases. researchgate.net While direct kinetic data for this compound is not available, these findings suggest a similar mechanism and susceptibility to base-catalyzed hydrolysis.
In contrast to the facile hydrolysis of methyl benzoate in liver microsomes, studies have shown that sterically hindered esters like methyl 2,6-dimethylbenzoate (B1233830) are completely resistant to enzymatic hydrolysis. researchgate.net This highlights the significant role of steric hindrance around the ester group in determining its stability towards esterases. Given the ortho-substitution in this compound, its hydrolytic stability may be intermediate between that of methyl benzoate and more hindered esters.
Transesterification, the conversion of one ester to another, is another important reaction of this compound. This equilibrium-driven process can be catalyzed by either acids or bases. masterorganicchemistry.com In an academic setting, for example, reacting this compound with an excess of another alcohol, such as ethanol, in the presence of an acid or base catalyst would lead to the formation of Ethyl 2-(3-hydroxypropyl)benzoate and methanol (B129727). To drive the reaction to completion, the alcohol reactant is often used as the solvent. masterorganicchemistry.com
| Reaction | Conditions | Products |
| Hydrolysis | Aqueous acid or base | 2-(3-hydroxypropyl)benzoic acid and Methanol |
| Transesterification | Alcohol (e.g., Ethanol), Acid or Base Catalyst | Ethyl 2-(3-hydroxypropyl)benzoate and Methanol |
Oxidation Reactions Targeting the Hydroxypropyl Moiety of this compound
The primary alcohol of the hydroxypropyl side chain is a key site for oxidation reactions. A variety of oxidizing agents can be employed to convert the primary alcohol to either an aldehyde or a carboxylic acid, depending on the reagent and reaction conditions.
Mild oxidizing agents, such as pyridinium (B92312) chlorochromate (PCC) or Dess-Martin periodinane (DMP), are typically used to selectively oxidize primary alcohols to aldehydes. In the case of this compound, this would yield Methyl 2-(3-oxopropyl)benzoate. Careful control of the reaction conditions is necessary to prevent over-oxidation to the carboxylic acid.
Stronger oxidizing agents, including potassium permanganate (B83412) (KMnO4), chromic acid (H2CrO4, often generated in situ from sodium dichromate and sulfuric acid), or Jones reagent (CrO3 in aqueous acetone), will oxidize the primary alcohol directly to a carboxylic acid. This reaction would transform this compound into 2-(methoxycarbonyl)benzenepropanoic acid.
Reduction Reactions of the Ester and Aromatic Functionalities in this compound
The ester and aromatic functionalities of this compound can undergo reduction under specific conditions. The methyl ester group can be reduced to a primary alcohol using strong reducing agents like lithium aluminum hydride (LiAlH4). This reaction would convert the ester to a diol, specifically 2-(3-hydroxypropyl)benzyl alcohol. It is important to note that LiAlH4 is a very powerful reducing agent and will also reduce other carbonyl functionalities if present.
The reduction of the aromatic ring requires more vigorous conditions, typically involving catalytic hydrogenation at high pressure and temperature with catalysts such as rhodium on carbon or ruthenium. This would result in the saturation of the benzene (B151609) ring, yielding Methyl 2-(3-hydroxypropyl)cyclohexanecarboxylate. The stereochemistry of the resulting cyclohexane (B81311) ring would depend on the specific catalyst and reaction conditions employed.
| Functional Group | Reagent | Product |
| Methyl Ester | Lithium Aluminum Hydride (LiAlH4) | 2-(3-hydroxypropyl)benzyl alcohol |
| Aromatic Ring | H2, High Pressure/Temperature, Rh/C or Ru catalyst | Methyl 2-(3-hydroxypropyl)cyclohexanecarboxylate |
Electrophilic and Nucleophilic Substitution Reactions on the Benzoate Ring of this compound
A common example of electrophilic aromatic substitution is nitration. The reaction of methyl benzoate with a mixture of concentrated nitric and sulfuric acids yields primarily methyl 3-nitrobenzoate. rsc.orgumkc.eduaiinmr.com This occurs because the nitronium ion (NO2+), the active electrophile, preferentially attacks the meta position, which is less deactivated than the ortho and para positions. rsc.orgumkc.edu Similarly, the nitration of this compound would be expected to yield a mixture of isomers, with substitution occurring predominantly at the positions meta to the ester group.
Nucleophilic aromatic substitution on the benzoate ring of this compound is generally difficult as the ring is electron-rich and not substituted with strong electron-withdrawing groups at positions ortho or para to a potential leaving group. Such reactions typically require harsh conditions and are not a common transformation for this type of substrate.
Functional Group Interconversions of this compound
Beyond the primary reactions of the ester and alcohol groups, various other functional group interconversions can be performed on this compound.
The primary alcohol of the hydroxypropyl group can be converted into a good leaving group, such as a tosylate or a mesylate, by reaction with tosyl chloride or mesyl chloride, respectively, in the presence of a base like pyridine. This would form Methyl 2-(3-(tosyloxy)propyl)benzoate or Methyl 2-(3-(methylsulfonyloxy)propyl)benzoate. These sulfonated esters are excellent substrates for nucleophilic substitution reactions. For example, reaction with a nucleophile like sodium cyanide could then be used to introduce a nitrile group.
The ester group can also be converted to other functionalities. For instance, reaction with ammonia (B1221849) or a primary or secondary amine can lead to the formation of the corresponding amide, 2-(3-hydroxypropyl)benzamide. This amidation reaction typically requires heating.
Ring-Opening and Cyclization Reactions Involving this compound Precursors
While this compound itself is a stable molecule, its structure lends itself to intramolecular cyclization reactions under certain conditions to form lactones (cyclic esters). For this to occur, the ester must first be hydrolyzed to the corresponding carboxylic acid, 2-(3-hydroxypropyl)benzoic acid.
Once the carboxylic acid is formed, intramolecular esterification (lactonization) can be induced, typically under acidic conditions with the removal of water. This would lead to the formation of a six-membered lactone, 3,4-dihydro-1H-isochromen-1-one. The rate of this cyclization is dependent on the concentration and the effectiveness of the acid catalyst.
Precursors to this compound can also be involved in cyclization reactions. For example, a Horner-Wadsworth-Emmons reaction of methyl 2-[(diethoxyphosphoryl)methyl]benzoate with an appropriate aldehyde can lead to the formation of precursors that can subsequently be modified to form macrocyclic structures. nih.gov
Advanced Spectroscopic and Structural Elucidation of Methyl 2 3 Hydroxypropyl Benzoate
Nuclear Magnetic Resonance (NMR) Spectroscopy for Methyl 2-(3-hydroxypropyl)benzoate and its Reaction Products (e.g., 1D and 2D NMR, chiral NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, including this compound. Both one-dimensional (1D) and two-dimensional (2D) NMR experiments provide detailed information about the chemical environment of individual atoms and their connectivity.
1D NMR Spectroscopy:
¹H NMR: The proton NMR spectrum of a related compound, methyl 2-hydroxybenzoate, shows distinct signals for each proton in the molecule, with six different chemical environments being identified. docbrown.info The integrated signal ratio of 3:1:1:1:1:1 in the high-resolution spectrum corresponds to the structural formula. docbrown.info For this compound, specific chemical shifts would be expected for the methyl ester protons, the propyl chain protons (with distinct signals for the methylene (B1212753) groups adjacent to the aromatic ring, the central methylene, and the methylene bearing the hydroxyl group), and the aromatic protons. The hydroxyl proton may appear as a broad singlet, and its chemical shift can be concentration and solvent dependent.
¹³C NMR: The carbon-13 NMR spectrum provides information on the different carbon environments. For a derivative, methyl 2-(2-oxo-2H-chromen-4-ylamino)benzoate, the methoxy (B1213986) group appears at δ 52.47 ppm, while the carbonyl carbons are observed at δ 166.50 and 161.40 ppm. nih.gov The aromatic and vinylic carbons resonate between δ 114 and 154 ppm. nih.gov Similar characteristic peaks would be expected for this compound, including signals for the ester carbonyl, the aromatic carbons, the propyl chain carbons, and the methyl ester carbon.
2D NMR Spectroscopy:
Techniques like COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) are invaluable for establishing the connectivity within the molecule. COSY would reveal the coupling between protons on adjacent carbons in the propyl chain, while HSQC would correlate each proton with its directly attached carbon atom, confirming the assignments made in the 1D spectra.
Chiral NMR:
For chiral derivatives of this compound, such as (S,E)-Methyl 2-(3-(3-(2-(7-chloroquinolin-2-yl)vinyl)phenyl)-3-hydroxypropyl)benzoate, chiral NMR techniques are employed to determine enantiomeric purity. bldpharm.compharmaffiliates.combiosynth.comambeed.com This often involves the use of chiral solvating agents or chiral derivatizing agents, like (S)-α-methoxy-α-(trifluoromethyl)phenylacetic acid (MTPA), which form diastereomeric complexes that can be distinguished by NMR due to their different chemical shifts. nih.gov The chemical shift differences are sensitive to the solvent and the stoichiometric ratio of the components. nih.gov
Quantitative ¹H-NMR (q¹H-NMR):
This technique has been utilized to study the substrate specificity of benzoate (B1203000) dioxygenase with various monosubstituted benzoates. nih.gov It allows for the simultaneous determination of specific activity, carbon uptake, and regioselectivity of hydroxylation reactions. nih.gov For instance, the enzymatic oxidation of 2-methylbenzoic acid was shown to yield a mixture of the expected diol and products of benzylic oxidation. nih.gov
Table 1: Predicted ¹H NMR Data for this compound
| Functional Group | Chemical Shift (ppm) | Multiplicity | Integration |
|---|---|---|---|
| Aromatic-H | 7.2 - 8.0 | Multiplet | 4H |
| -OCH₃ | ~3.9 | Singlet | 3H |
| -CH₂-Ar | ~2.8 | Triplet | 2H |
| -CH₂-CH₂OH | ~1.9 | Multiplet | 2H |
| -CH₂-OH | ~3.7 | Triplet | 2H |
| -OH | Variable | Broad Singlet | 1H |
Table 2: Predicted ¹³C NMR Data for this compound
| Carbon Type | Chemical Shift (ppm) |
|---|---|
| C=O (Ester) | ~168 |
| Aromatic C-O | ~140 |
| Aromatic C-H | 125-132 |
| Aromatic C-C | ~130 |
| -CH₂-OH | ~62 |
| -OCH₃ | ~52 |
| -CH₂-Ar | ~34 |
| -CH₂-CH₂OH | ~30 |
Infrared (IR) and Raman Spectroscopy for Vibrational Analysis of this compound
Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, provides critical information about the functional groups present in a molecule.
Infrared (IR) Spectroscopy:
The IR spectrum of a molecule reveals characteristic absorption bands corresponding to the vibrational modes of its functional groups. For a related compound, methyl 2-hydroxybenzoate, prominent peaks are observed for O-H stretching (a broad band around 3200 cm⁻¹ due to hydrogen bonding), C-H stretching of the aromatic ring (~3071 cm⁻¹) and the methyl group (~2955 cm⁻¹), and a very strong C=O stretching of the ester group at 1680 cm⁻¹. docbrown.info C-O stretching vibrations are also present around 1300-1250 cm⁻¹ and 1150-1100 cm⁻¹. docbrown.info The region from approximately 1500 to 400 cm⁻¹ is known as the fingerprint region and is unique for each compound. docbrown.info For this compound, similar characteristic peaks would be expected, with the addition of a distinct broad O-H stretching band from the propyl side chain's hydroxyl group. The C=O stretching vibration of methyl benzoate is known to be intense and can shift when interacting with hydroxyl groups. researchgate.net
Raman Spectroscopy:
Raman spectroscopy complements IR spectroscopy and is particularly useful for analyzing non-polar bonds and symmetric vibrations. The Raman spectrum of methyl benzoate shows characteristic signals that can be used for its identification. chemicalbook.com For this compound, Raman spectroscopy would provide further details on the vibrations of the aromatic ring and the carbon backbone of the propyl side chain.
Table 3: Key IR Absorption Bands for this compound
| Functional Group | Wavenumber (cm⁻¹) | Description |
|---|---|---|
| O-H (Alcohol) | 3500-3200 (broad) | Stretching, hydrogen-bonded |
| C-H (Aromatic) | 3100-3000 | Stretching |
| C-H (Aliphatic) | 3000-2850 | Stretching |
| C=O (Ester) | ~1720 | Stretching |
| C=C (Aromatic) | 1600-1450 | Ring Stretching |
| C-O (Ester & Alcohol) | 1300-1000 | Stretching |
Mass Spectrometry (MS) for Fragmentation Pathway Analysis and Molecular Weight Confirmation of this compound
Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight of a compound and to elucidate its structure by analyzing its fragmentation pattern.
For a related compound, methyl 2-hydroxybenzoate, the parent molecular ion peak [M]⁺ is observed at an m/z of 152, corresponding to [C₈H₈O₃]⁺. docbrown.info A small M+1 peak at m/z 153 is also present due to the natural abundance of the ¹³C isotope. docbrown.info The base peak in the spectrum of methyl 2-hydroxybenzoate is often the molecular ion, indicating its relative stability. docbrown.info
The fragmentation of esters in mass spectrometry often involves cleavage of the bonds adjacent to the carbonyl group. For this compound, characteristic fragmentation pathways would include:
Loss of the methoxy group (-OCH₃): This would result in a fragment ion with a mass of [M-31]⁺.
Loss of the propyl alcohol side chain: Cleavage of the bond between the aromatic ring and the propyl chain could lead to a significant peak.
Cleavage within the propyl chain: Fragmentation of the C-C bonds in the propyl side chain would produce smaller fragment ions.
McLafferty Rearrangement: If sterically possible, a McLafferty rearrangement could occur, involving the transfer of a hydrogen atom from the propyl chain to the carbonyl oxygen, followed by the elimination of a neutral alkene molecule.
The fragmentation of alcohols often involves the loss of a water molecule ([M-18]⁺) or cleavage of the C-C bond adjacent to the oxygen. libretexts.orgyoutube.com Aromatic compounds typically show a strong molecular ion peak due to their stable structure. libretexts.org The fragmentation patterns of substituted benzoates can be influenced by the position of the substituent ("ortho effect"). nih.gov
Table 4: Expected Mass Spectrometry Fragments for this compound (MW: 194.22 g/mol)
| m/z | Fragment Ion | Description |
|---|---|---|
| 194 | [C₁₁H₁₄O₃]⁺ | Molecular Ion |
| 176 | [C₁₁H₁₂O₂]⁺ | Loss of H₂O |
| 163 | [C₁₀H₁₁O₃]⁺ | Loss of OCH₃ |
| 135 | [C₉H₇O₂]⁺ | Loss of C₃H₇O |
| 121 | [C₈H₉O]⁺ | Cleavage of ester and hydroxyl groups |
| 91 | [C₇H₇]⁺ | Tropylium ion |
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions in this compound
UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light excites electrons from lower energy molecular orbitals to higher energy ones.
For aromatic compounds like this compound, the UV-Vis spectrum is characterized by absorptions arising from π → π* transitions within the benzene (B151609) ring. A related compound, methyl 4-hydroxybenzoate (B8730719), shows a characteristic UV-Vis spectrum. nist.gov A derivative, methyl 3-(3-hydroxy-3-phenylprop-2-enoyl)benzoate, exhibits a maximum absorption (λₘₐₓ) at 344 nm. nih.gov The presence of the carbonyl group of the ester and the hydroxyl group on the propyl chain can influence the position and intensity of these absorption bands. The solvent used can also cause shifts in the absorption maxima.
Table 5: Expected UV-Vis Absorption Data for this compound in a Non-polar Solvent
| Transition | λₘₐₓ (nm) | Description |
|---|---|---|
| π → π* | ~250-290 | Aromatic ring |
| n → π* | ~300-330 | Carbonyl group (weak) |
X-ray Crystallography of Crystalline this compound Derivatives and Adducts
X-ray crystallography is the definitive method for determining the three-dimensional structure of a crystalline solid. While obtaining a suitable single crystal of this compound itself might be challenging, the analysis of its crystalline derivatives provides invaluable structural information.
For example, the crystal structure of a related compound, methyl 2-[(2-methylphenoxy)methyl]benzoate, has been reported. researchgate.net In this derivative, the molecule is essentially planar, with a small dihedral angle between the two phenyl rings. researchgate.net The crystal packing is influenced by C-H···π interactions. researchgate.net
In the case of methyl 3-(3-hydroxy-3-phenylprop-2-enoyl)benzoate, single-crystal X-ray diffraction confirmed that the compound exists in the enol form in the solid state, with an intramolecular hydrogen bond. nih.govresearchgate.net The crystal packing is characterized by C-H···π and π-π interactions, as well as weak C(aryl)-H···O interactions. nih.govresearchgate.net Similarly, the crystal structure of methyl 2-(2-oxo-2H-chromen-4-ylamino)benzoate reveals a supramolecular array formed by hydrogen bonds. nih.gov
These examples demonstrate how X-ray crystallography of derivatives can provide precise bond lengths, bond angles, and information about intermolecular interactions, which are crucial for understanding the solid-state properties of these compounds.
Computational and Theoretical Investigations of Methyl 2 3 Hydroxypropyl Benzoate
Quantum Chemical Calculations (e.g., DFT) on Methyl 2-(3-hydroxypropyl)benzoate Molecular Structure and Conformation
Quantum chemical calculations, particularly Density Functional Theory (DFT), are fundamental in elucidating the electronic structure and preferred three-dimensional arrangement of a molecule. For this compound, DFT calculations can be employed to determine its most stable conformation by optimizing the geometry of the molecule to a minimum on the potential energy surface. These calculations would consider the rotational freedom around the single bonds of the 3-hydroxypropyl side chain and the orientation of the methyl ester group relative to the benzene (B151609) ring.
The process involves selecting a suitable functional (e.g., B3LYP or PBE0) and a basis set (e.g., 6-311++G(d,p)) that accurately balances computational cost with accuracy. The calculations would yield key structural parameters such as bond lengths, bond angles, and dihedral angles. For instance, the planarity of the benzene ring and the ester group, and the gauche or anti-conformation of the hydroxypropyl side chain would be determined. These structural details are crucial as the conformation of the molecule often dictates its physical properties and biological activity.
Furthermore, analysis of the molecular orbitals, such as the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), provides insights into the molecule's reactivity. The energy gap between the HOMO and LUMO is a critical parameter for assessing the molecule's kinetic stability and chemical reactivity. A smaller energy gap generally implies higher reactivity. The distribution of these frontier orbitals would indicate the likely sites for nucleophilic and electrophilic attack. For example, in similar benzoate (B1203000) derivatives, the HOMO is often located on the substituted aromatic ring, while the LUMO may be distributed over the ester group. nih.gov
A molecular electrostatic potential (MEP) map can also be generated from the DFT calculations. This map visualizes the charge distribution across the molecule, highlighting electron-rich regions (negative potential), which are susceptible to electrophilic attack, and electron-poor regions (positive potential), which are prone to nucleophilic attack. For this compound, the oxygen atoms of the hydroxyl and ester groups would be expected to be regions of high negative potential.
Table 1: Hypothetical Optimized Geometrical Parameters for this compound from DFT Calculations
| Parameter | Bond/Angle | Calculated Value |
|---|---|---|
| Bond Length | C(aromatic)-C(ester) | 1.50 Å |
| C(ester)=O | 1.21 Å | |
| C(ester)-O(methyl) | 1.35 Å | |
| C(propyl)-O(hydroxyl) | 1.43 Å | |
| Bond Angle | C(aromatic)-C(ester)=O | 124° |
| C(ester)-O(methyl)-C(methyl) | 116° |
Note: The data in this table is illustrative and represents typical values that would be obtained from DFT calculations.
Prediction of Spectroscopic Properties of this compound via Computational Methods
Computational methods, particularly DFT, are widely used to predict various spectroscopic properties, which can then be compared with experimental data to confirm the molecule's structure. nih.gov For this compound, these predictions are invaluable.
NMR Spectroscopy: The gauge-including atomic orbital (GIAO) method, implemented within a DFT framework, is a reliable approach for calculating the nuclear magnetic resonance (NMR) chemical shifts (¹H and ¹³C) of organic molecules. nih.gov By calculating the magnetic shielding tensors for each nucleus in the optimized geometry of this compound, one can predict the full NMR spectrum. These theoretical chemical shifts are often calculated in a specific solvent using a continuum solvation model to better mimic experimental conditions. nih.gov The predicted spectrum can aid in the assignment of complex experimental spectra.
Infrared (IR) Spectroscopy: The vibrational frequencies of this compound can also be computed. These calculations determine the normal modes of vibration, and the corresponding frequencies and intensities can be used to generate a theoretical IR spectrum. It is common practice to apply a scaling factor to the calculated frequencies to account for anharmonicity and other systematic errors in the computational method. The predicted spectrum would show characteristic peaks for the C=O stretch of the ester, the O-H stretch of the alcohol, C-O stretches, and aromatic C-H and C=C vibrations.
Table 2: Hypothetical Predicted Spectroscopic Data for this compound
| Spectroscopy | Feature | Predicted Value |
|---|---|---|
| ¹³C NMR | C=O (ester) | 168 ppm |
| C-O (hydroxyl) | 62 ppm | |
| C (aromatic, substituted) | 140 ppm | |
| ¹H NMR | O-H (hydroxyl) | 2.5 ppm |
| O-CH₃ (ester) | 3.8 ppm | |
| CH₂-O (propyl) | 3.6 ppm | |
| IR | ν(C=O) | 1720 cm⁻¹ |
Note: The data in this table is for illustrative purposes and represents typical values expected from computational predictions.
Molecular Dynamics Simulations of this compound Interactions in Solvated Systems
While quantum chemical calculations provide detailed information about a single molecule, molecular dynamics (MD) simulations are employed to study the behavior of a molecule over time in a more complex environment, such as in a solvent. researchgate.netaps.org For this compound, an MD simulation would typically involve placing one or more molecules in a simulation box filled with a chosen solvent (e.g., water or an organic solvent) and solving Newton's equations of motion for every atom in the system.
These simulations can reveal important information about the solvation of this compound. By analyzing the radial distribution functions between the solute and solvent atoms, the structure of the solvation shell can be determined. For example, it would be possible to observe the formation of hydrogen bonds between the hydroxyl group of the solute and water molecules.
MD simulations can also be used to explore the conformational landscape of the molecule in solution. Over the course of the simulation, the molecule will adopt various conformations, and by analyzing the trajectory, the relative populations of different conformers can be estimated. This provides a more dynamic picture of the molecule's structure compared to the static, gas-phase view from DFT calculations. Furthermore, transport properties such as the diffusion coefficient of this compound in a particular solvent can be calculated from the simulation data.
Elucidation of Reaction Mechanisms for this compound Transformations Using Computational Models
Computational models are powerful tools for investigating the mechanisms of chemical reactions. For this compound, potential transformations include ester hydrolysis, oxidation of the alcohol, or reactions involving the aromatic ring. Using DFT, the entire reaction pathway can be mapped out by locating the transition state structures that connect the reactants and products.
For example, to study the base-catalyzed hydrolysis of the methyl ester, one would model the approach of a hydroxide (B78521) ion to the carbonyl carbon. The calculations would aim to find the geometry and energy of the tetrahedral intermediate and the transition state leading to it. nih.gov The activation energy for the reaction can be calculated as the energy difference between the reactants and the transition state. This information is crucial for understanding the kinetics of the reaction. nih.gov By comparing the activation energies for different possible reaction pathways, the most likely mechanism can be identified.
Quantitative Structure-Activity Relationship (QSAR) Modeling for this compound Analogs
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.govnih.govdergipark.org.tr While there are no specific QSAR studies on this compound analogs found in the literature, one can outline how such a study would be conducted.
First, a dataset of analogs of this compound with measured biological activity (e.g., inhibitory concentration against a specific enzyme) would be required. For each analog, a set of molecular descriptors would be calculated. These descriptors can be constitutional (e.g., molecular weight), topological (e.g., connectivity indices), or quantum chemical (e.g., HOMO/LUMO energies, dipole moment).
Using statistical methods such as multiple linear regression or partial least squares, a mathematical model would be developed that correlates a subset of these descriptors with the observed biological activity. A robust QSAR model would not only be able to predict the activity of new, untested analogs but also provide insights into the structural features that are important for the desired activity. For instance, a QSAR model for benzoate analogs might reveal that electron-withdrawing substituents on the aromatic ring increase activity, or that a specific range of lipophilicity is optimal.
Table 3: Chemical Compounds Mentioned
| Compound Name |
|---|
| This compound |
| Methyl 3-(2-hydroxyethyl)benzoate |
| (S,E)-Methyl 2-(3-(3-(2-(7-chloroquinolin-2-yl)vinyl)phenyl)-3-hydroxypropyl)benzoate |
| 2-(3-hydroxypropyl)benzimidazole |
| 4-Bromo-3-(methoxymethoxy) benzoic acid |
| methyl 4-hydroxybenzoate (B8730719) (methyl paraben) |
Synthesis and Structure Activity Relationship Sar Studies of Methyl 2 3 Hydroxypropyl Benzoate Derivatives
Synthesis of Novel Methyl 2-(3-hydroxypropyl)benzoate Analogs with Modified Substructures
The synthesis of novel this compound analogs often involves multi-step reaction sequences, allowing for the introduction of diverse substructures. A common strategy begins with the appropriate substituted benzoic acid or benzoate (B1203000) precursor. For instance, the synthesis of complex derivatives, such as intermediates for leukotriene receptor antagonists, highlights the modular nature of the synthetic routes.
One prominent example is the synthesis of (S,E)-Methyl 2-(3-(3-(2-(7-chloroquinolin-2-yl)vinyl)phenyl)-3-hydroxypropyl)benzoate. The construction of this molecule's main framework can be achieved through a palladium-catalyzed Heck reaction. The asymmetric center, a crucial feature for its biological activity, is often introduced via chiral reduction of a corresponding ketone precursor. This reduction can be accomplished using chiral borane reagents, such as optically active B-chlorodiisopinocampheylborane.
General synthetic approaches to related benzoate esters often employ acylation of alcohols with benzoyl chloride in the presence of a base. The versatility of these methods allows for the incorporation of a wide array of substituents on both the benzoate ring and the hydroxypropyl chain, enabling the generation of a library of analogs for structure-activity relationship (SAR) studies.
Systematic Structural Modifications of the Hydroxypropyl Chain in this compound
Systematic modifications of the hydroxypropyl chain are crucial for probing the steric and electronic requirements of the target biological system. While specific studies on this compound are limited, research on analogous structures, such as eugenyl benzoate derivatives, provides insights into potential modifications. These can include:
Hydroxylation and Dihydroxylation: Introduction of additional hydroxyl groups on the propyl chain can increase polarity and potentially lead to new hydrogen bonding interactions with biological targets. For example, the conversion of a prop-2-en-1-yl group to a 2,3-dihydroxypropyl moiety has been shown to influence biological activity in other benzoate systems.
Halogenation: The introduction of halogens, such as chlorine or bromine, can alter the lipophilicity and electronic nature of the chain, potentially influencing binding affinity and metabolic stability.
Alkylation and Arylation: Addition of small alkyl or aryl groups at different positions on the chain can probe the steric tolerance of the binding site.
Chain Length Homologation: Varying the length of the alkyl chain (e.g., from propyl to butyl or pentyl) can help to determine the optimal distance between the benzoate core and the terminal hydroxyl group for biological activity.
These modifications allow for a systematic exploration of the chemical space around the hydroxypropyl chain to optimize biological activity.
Chemical Modifications of the Benzoate Ester Moiety in this compound Derivatives
The benzoate ester moiety serves as another key site for chemical modification to modulate the physicochemical properties and biological activity of the derivatives. Common modifications include:
Ester Homologation: Changing the methyl ester to other alkyl esters (e.g., ethyl, propyl, butyl) can impact the rate of hydrolytic cleavage by esterases, thereby modifying the pharmacokinetic profile of the compound. Studies on simple benzoates have shown that plasma stability can be inversely proportional to the size of the alkoxy group.
Bioisosteric Replacement: The ester functionality can be replaced with other groups that have similar steric and electronic properties, such as amides or thioesters. This can lead to compounds with altered metabolic stability and binding interactions.
The following table summarizes the impact of different ester groups on the stability of benzoate esters in rat plasma, providing a general indication of how such modifications might affect the metabolic profile of this compound derivatives.
| Ester Group | Half-life in Rat Plasma (min) |
| Methyl | 36 |
| Ethyl | 17 |
| n-Propyl | 10 |
| n-Butyl | 10 |
| Phenyl | 7 |
This data is for simple benzoate esters and serves as a general illustration.
Stereochemical Aspects and Their Influence on the Chemical Reactivity of this compound Analogs
The presence of a chiral center at the 3-position of the hydroxypropyl chain introduces the element of stereochemistry, which can have a profound impact on the biological activity and chemical reactivity of the analogs. The (S)- and (R)-enantiomers of a given derivative can exhibit significantly different interactions with chiral biological macromolecules such as enzymes and receptors.
For instance, the specific stereoisomer (S,E)-Methyl 2-(3-(3-(2-(7-chloroquinolin-2-yl)vinyl)phenyl)-3-hydroxypropyl)benzoate is recognized as a key chiral building block. nih.govnih.gov The "S" configuration at the hydroxyl-bearing carbon is often crucial for its intended biological function. In many biological systems, only one enantiomer will bind effectively to the target, while the other may be inactive or even elicit off-target effects.
The stereochemistry can also influence chemical reactivity. The spatial arrangement of the hydroxyl group and adjacent substituents can affect the rate and outcome of reactions involving this functional group. For example, enzymatic reactions, which are inherently stereospecific, will often preferentially process one enantiomer over the other. The synthesis of enantiomerically pure analogs is therefore a critical aspect of developing and understanding the SAR of these compounds. Asymmetric synthesis, as mentioned earlier, and chiral resolution techniques are employed to obtain single enantiomers for biological evaluation.
SAR Studies on the Biological Activity of this compound Analogs in In Vitro Systems
Structure-activity relationship (SAR) studies are fundamental to understanding how chemical structure translates into biological activity. For this compound analogs, these studies involve synthesizing a series of compounds with systematic structural variations and evaluating their activity in relevant in vitro assays.
While comprehensive SAR studies on a broad range of this compound analogs are not widely published, insights can be drawn from related classes of compounds. For example, in studies of eugenyl benzoate derivatives, modifications to the propyl chain and the benzoate ring have been shown to significantly impact their cytotoxic activity against cancer cell lines. nih.govwaocp.org
Key parameters often investigated in SAR studies include:
The nature and position of substituents on the benzoate ring.
The length and substitution pattern of the hydroxypropyl chain.
The stereochemistry of the hydroxyl group.
The nature of the ester group.
The following table presents hypothetical data to illustrate how an SAR study for a series of analogs might be presented, with inhibitory concentration (IC50) as the measure of in vitro activity.
| Compound | Benzoate Ring Substitution | Hydroxypropyl Chain Modification | Stereochemistry | IC50 (µM) |
| 1 | H | - | Racemic | 15.2 |
| 2 | 4-Chloro | - | Racemic | 8.5 |
| 3 | H | 3-Methyl | Racemic | 22.1 |
| 4 | H | - | (S) | 7.8 |
| 5 | H | - | (R) | 35.4 |
This is a hypothetical data table for illustrative purposes.
Mechanistic Basis of Activity of this compound Derivatives
The mechanism of action of this compound derivatives is dependent on their specific structural features and the biological target with which they interact. For the well-characterized analog, (S,E)-Methyl 2-(3-(3-(2-(7-chloroquinolin-2-yl)vinyl)phenyl)-3-hydroxypropyl)benzoate, its biological activity is linked to its role as an inhibitor of ketoreductase. biosynth.com This enzyme is involved in various metabolic pathways, and its inhibition can lead to specific physiological effects.
Enzyme inhibitors: The hydroxyl and ester functionalities could interact with the active sites of enzymes.
Receptor ligands: The aromatic ring and its substituents could facilitate binding to specific receptors.
Antimicrobial agents: Some benzoate derivatives have shown antimicrobial activity, and analogs of this compound could potentially share this property.
Elucidating the precise mechanism of action for any new derivative would require dedicated biochemical and pharmacological studies, including target identification and validation assays.
Biochemical and Molecular Biological Investigations of Methyl 2 3 Hydroxypropyl Benzoate
Enzymatic Biotransformation and Metabolism of Methyl 2-(3-hydroxypropyl)benzoate (e.g., Ketoreductase Activity)
Investigations into the enzymatic biotransformation of this compound are highlighted by studies on its analogs. A notable chiral analog, (S,E)-Methyl 2-(3-(3-(2-(7-chloroquinolin-2-yl)vinyl)phenyl)-3-hydroxypropyl)benzoate, is under investigation as an inhibitor of ketoreductase. biosynth.com This enzyme is crucial for the beta-oxidation pathway, where it catalyzes the conversion of 3-hydroxyacyl CoA to 3-ketoacyl CoA. biosynth.com The inhibition of ketoreductase and potentially other enzymes in this pathway, such as enoyl reductase and 3-hydroxybutyrate (B1226725) dehydrogenase, could lead to an increase in acetone (B3395972) bodies in the blood. biosynth.com
Receptor-Ligand Binding Studies with this compound and its Analogs in Cell-Free Systems
While specific receptor-ligand binding data for this compound in cell-free systems are not extensively detailed in the available literature, the principles of such interactions are well-established and crucial for drug discovery. These assays are fundamental for screening and quantifying the interactions between ligands, like this compound or its analogs, and their biological receptors. nih.gov
Methodologies for these studies have evolved from traditional radioligand binding assays to non-radioactive optical methods such as fluorescence polarization, fluorescence resonance energy transfer (FRET), and surface plasmon resonance (SPR). nih.gov These "mix-and-measure" formats are particularly suited for high-throughput screening. nih.gov The study of multivalent ligand-receptor binding, often performed on platforms like fluid-supported lipid bilayers, allows for the precise measurement of thermodynamic data, such as the equilibrium dissociation constant (KD), providing deep insights into binding events. nih.gov The architecture of a ligand, including its shape, size, and valency, can significantly influence its ability to act as an inhibitor or to mediate receptor clustering. ualberta.ca The analog (S,E)-Methyl 2-(3-(3-(2-(7-chloroquinolin-2-yl)vinyl)phenyl)-3-hydroxypropyl)benzoate serves as a candidate for such binding studies to explore its interaction with target receptors like ketoreductase. biosynth.compharmaffiliates.com
Interactions of this compound with Biological Macromolecules (e.g., Proteins, Enzymes, DNA)
The interaction of this compound analogs with enzymes is a key area of research. The analog (S,E)-Methyl 2-(3-(3-(2-(7-chloroquinolin-2-yl)vinyl)phenyl)-3-hydroxypropyl)benzoate has been identified as a potential inhibitor of the enzyme ketoreductase, indicating a direct interaction with this protein. biosynth.com
Furthermore, studies on the structurally related Methyl benzoate (B1203000) and its cinnamate (B1238496) analogs have shed light on potential interactions with DNA. Research has shown that certain analogs can modulate DNA methylation in hepatocellular carcinoma cells. nih.gov Specifically, molecular docking studies suggest that analogs like methyl 4-methoxycinnamate and methyl 3,4,5-trimethoxycinnamate (B1233958) may bind to the S-adenosyl-L-homocysteine (SAH)-binding pocket of DNA methyltransferase 1 (DNMT1). nih.gov This interaction highlights the potential for this class of compounds to act as epigenetic regulators. nih.gov
Cell-Based Assays Investigating Molecular Effects of this compound on Cellular Pathways (e.g., enzyme inhibition, cellular signaling)
Cell-based assays provide a more biologically relevant context for evaluating the effects of compounds on cellular pathways. While specific assays for this compound are not detailed, the investigation of its analog as a ketoreductase inhibitor implies a molecular effect on the beta-oxidation pathway. biosynth.com
Table 1: Effects of Methyl Cinnamate Analogs on Cytotoxicity and DNA Methylation in Hep3B Cells
Data sourced from a study on methyl benzoate and cinnamate analogs. nih.gov
Natural Occurrence and Biosynthetic Pathways of this compound in Biological Systems
There is no specific information available in the searched literature regarding the natural occurrence or the biosynthetic pathways of this compound in biological systems. However, the biosynthesis of the closely related and common floral scent compound, Methyl benzoate, is well-documented in plants. nih.govfrontiersin.org
The biosynthesis of Methyl benzoate originates from the aromatic amino acid L-phenylalanine, which is an end product of the shikimate pathway. nih.govfrontiersin.org The pathway involves several key enzymatic steps:
Deamination: Phenylalanine ammonialyase (PAL) converts L-phenylalanine to trans-cinnamic acid. nih.govfrontiersin.org
Side-Chain Cleavage: Two carbons are cleaved from the propyl side chain of trans-cinnamic acid to form benzoic acid. This occurs through either a β-oxidative or a non-β-oxidative pathway. nih.govfrontiersin.org
Methylation: Finally, Methyl benzoate is formed through a methylation reaction where S-adenosyl-L-methionine (SAM) serves as the methyl group donor, and the reaction is catalyzed by benzoic acid methyltransferase (BAMT) or benzoic acid/salicylic acid methyltransferase (BSMT). nih.govfrontiersin.orgnih.gov
The emission of Methyl benzoate in flowers, such as the snapdragon, is developmentally regulated, controlled by the availability of the substrate benzoic acid and the transcriptional regulation of the BAMT gene. nih.gov
Table 2: Compound Names Mentioned in the Article
Potential Applications in Chemical and Materials Science Research for Methyl 2 3 Hydroxypropyl Benzoate
Methyl 2-(3-hydroxypropyl)benzoate as a Key Building Block in Complex Organic Synthesis
The bifunctional nature of this compound, possessing both a methyl ester and a primary alcohol, positions it as a versatile building block in organic synthesis. The ortho-relationship of the ester and the hydroxypropyl side chain offers unique opportunities for intramolecular reactions, leading to the formation of cyclic structures.
One of the most significant potential applications in this context is the synthesis of isochroman-1-ones. Through an intramolecular cyclization, also known as lactonization, the hydroxyl group can attack the ester carbonyl, eliminating methanol (B129727) and forming a six-membered lactone ring fused to the benzene (B151609) ring. This transformation of 2-(3-hydroxypropyl)benzoic acid derivatives is a known route to 3,4-dihydro-1H-isochromen-1-ones. While specific studies detailing this reaction for the methyl ester are not prevalent, the general principle is well-established in organic synthesis.
The synthesis of the parent acid, 2-(3-hydroxypropyl)benzoic acid, can be envisioned through several synthetic routes. One plausible approach involves the reduction of the corresponding ketone, methyl 2-(3-oxopropyl)benzoate. The selective reduction of the ketone functionality to a hydroxyl group would yield the target compound. The precursor, methyl 2-(3-oxopropyl)benzoate, could potentially be synthesized via various methods, including the reaction of appropriate organometallic reagents with ortho-substituted phthalates.
Utilization of this compound as a Monomer or Precursor in Polymer Chemistry and Advanced Materials
In the realm of polymer chemistry, molecules possessing two reactive functional groups, such as this compound, are valuable as monomers for the synthesis of polyesters. The hydroxyl group and the methyl ester can participate in polycondensation reactions. The hydroxyl group of one monomer unit can react with the ester group of another, leading to the formation of a polyester (B1180765) chain with the elimination of methanol.
The specific structure of this compound, with its ortho-substituted side chain, would be expected to influence the properties of the resulting polymer. The somewhat rigid aromatic backbone combined with the flexible propyl linker could impart a unique combination of thermal and mechanical properties to the polyester. However, it is crucial to reiterate that specific research on the polymerization of this compound and the characterization of the resulting polymers is not documented in the available literature.
Role of this compound in the Development of Functional Materials and Nanomaterials
The development of functional materials and nanomaterials often relies on the tailored design of molecular precursors. The dual functionality of this compound could theoretically be exploited in this domain. The aromatic ring provides a platform for π-π stacking interactions, which can be a driving force for self-assembly processes, a key principle in the bottom-up fabrication of nanomaterials.
Furthermore, the hydroxyl group offers a reactive site for surface modification of nanoparticles or for anchoring the molecule onto a substrate. For instance, it could be used to functionalize metal oxide nanoparticles, thereby modifying their surface properties and improving their dispersibility in organic matrices. The ester group, in turn, could be further modified post-assembly to introduce other functionalities. While these applications are conceivable based on the molecular structure, there is no specific published research demonstrating the use of this compound in the creation of functional materials or nanomaterials.
Applications in Chemoenzymatic Synthesis Using this compound
Chemoenzymatic synthesis combines the selectivity of enzymatic catalysis with the practicality of chemical transformations. Enzymes, such as lipases and esterases, are known to catalyze the hydrolysis or transesterification of esters with high chemo-, regio-, and enantioselectivity.
In the context of this compound, an enzymatic approach could be envisioned for several purposes. For example, a lipase (B570770) could be used to selectively hydrolyze the methyl ester to the corresponding carboxylic acid, 2-(3-hydroxypropyl)benzoic acid, under mild conditions that would not affect the hydroxyl group. This would be an alternative to traditional chemical hydrolysis which often requires harsher conditions.
Conversely, enzymes could also be employed for the selective acylation of the hydroxyl group, leaving the ester intact. This would allow for the introduction of various functional groups at the end of the propyl chain. While the principles of chemoenzymatic synthesis are broadly applicable, specific studies detailing the use of this compound as a substrate in such reactions are not available in the scientific literature.
Environmental Fate and Ecological Interactions of Methyl 2 3 Hydroxypropyl Benzoate
Biodegradation Pathways of Methyl 2-(3-hydroxypropyl)benzoate in Environmental Matrices
The breakdown of benzoate (B1203000), a core component of this compound, is a key process in the aerobic metabolism of aromatic compounds. In bacteria, a common pathway involves the dioxygenation of benzoate to form catechol. ethz.ch Another significant route is the ligation with coenzyme A (CoA) to produce benzoyl-CoA, which is then monooxygenated. ethz.ch This is followed by hydrolysis of the resulting epoxide. ethz.ch Fungi, on the other hand, primarily utilize monooxygenation to convert benzoate into protocatechuate. ethz.ch
The table below summarizes the primary aerobic biodegradation pathways of the benzoate structure found in this compound.
| Organism Type | Primary Metabolic Pathway | Initial Intermediate | Key Process |
| Bacteria | Dioxygenation | Catechol | Dioxygenation |
| Bacteria | CoA Ligation | Benzoyl-CoA | Monooxygenation & Hydrolysis |
| Fungi | Monooxygenation | Protocatechuate | Monooxygenation |
This interactive table provides a simplified overview of the initial steps in the biodegradation of the benzoate moiety.
Photodegradation Mechanisms and Environmental Transformation of this compound
Sorption and Transport Dynamics of this compound in Soil and Aquatic Systems
The movement and distribution of a chemical in the environment are heavily influenced by its sorption (adsorption and desorption) characteristics. For compounds with structural similarities to this compound, their persistence and potential for long-range transport in aquatic systems are concerns. mdpi.com The accumulation of such chemicals in marine sediments and the water column can lead to widespread distribution, often far from the original point of discharge, facilitated by ocean currents. mdpi.com The specific sorption coefficients and transport parameters for this compound in different soil types and aquatic environments require further investigation to accurately model its environmental mobility.
Ecotoxicological Studies of this compound on Model Organisms (e.g., aquatic invertebrates, algae, bacteria)
Ecotoxicological data for this compound is limited. However, studies on structurally related compounds provide some insight into potential effects on aquatic life. For instance, cyanotoxins, which are secondary metabolites produced by cyanobacteria, are known to have detrimental effects on a wide range of organisms, from bacteria to aquatic invertebrates like zooplankton, decapods, and mollusks. nih.gov
Research on other aromatic compounds has demonstrated varying levels of toxicity across different trophic levels. For example, one study found that the scyphozoan Aurelia aurita was particularly sensitive to certain aromatic alcohols, suggesting that gelatinous zooplankton could serve as important models for toxicity testing. mdpi.com The table below presents hypothetical ecotoxicological data for a related compound to illustrate the type of information gathered in such studies.
| Model Organism | Endpoint | Concentration (mg/L) |
| Daphnia magna (Aquatic Invertebrate) | LC50 (48h) | 150 |
| Scenedesmus subspicatus (Algae) | EC50 (72h) | 95 |
| Vibrio fischeri (Bacteria) | EC50 (30 min) | 210 |
This interactive table presents hypothetical data to demonstrate typical ecotoxicological endpoints. LC50 represents the concentration lethal to 50% of the test population, while EC50 is the concentration causing a 50% effect (e.g., growth inhibition).
Further ecotoxicological assessments are necessary to determine the specific impacts of this compound on various model organisms and to understand its potential risks to ecosystem health.
Future Directions and Emerging Research Avenues for Methyl 2 3 Hydroxypropyl Benzoate
Development of Novel and Highly Efficient Synthetic Methodologies
Future research should focus on developing novel synthetic methodologies that are not only high-yielding but also adhere to the principles of green chemistry. This could involve the use of solid acid catalysts, such as zirconium-based catalysts, which have shown promise in the esterification of benzoic acids and can be recovered and reused. mdpi.com The development of one-pot syntheses or flow chemistry processes could also significantly improve the efficiency, safety, and scalability of its production.
A key challenge in synthesizing ortho-substituted benzoates is controlling the regioselectivity. Advanced catalytic systems, perhaps utilizing transition metals, could be explored to achieve direct and selective functionalization of the benzene (B151609) ring at the ortho position, followed by the introduction of the 3-hydroxypropyl side chain.
Table 1: Potential Synthetic Strategies for Methyl 2-(3-hydroxypropyl)benzoate
| Synthetic Approach | Description | Potential Advantages |
| Catalytic Esterification | Esterification of 2-(3-hydroxypropyl)benzoic acid with methanol (B129727) using a solid acid or other reusable catalyst. | Environmentally friendly, catalyst can be recycled, potentially high yield. |
| Grignard Reaction | Reaction of a suitable phthalide (B148349) derivative with a Grignard reagent, followed by esterification. | Versatile for creating carbon-carbon bonds. |
| Cross-Coupling Reactions | Palladium-catalyzed cross-coupling of an ortho-halobenzoate with a propyl-containing building block. | High degree of control over substitution pattern. |
| Ring-Opening Reactions | Reaction of a suitable cyclic ether with an ortho-lithiated benzoate (B1203000) derivative. | Can provide direct access to the hydroxypropyl side chain. |
High-Throughput Screening for Unexplored Chemical and Biological Interactions
High-throughput screening (HTS) is a powerful tool for discovering new biological activities and chemical interactions of a molecule. researchgate.net Given that various benzoate derivatives have shown a wide range of biological activities, including use as local anesthetics and in modulating lipid accumulation in microorganisms, it is plausible that this compound may possess interesting and unexplored bioactivities. researchgate.netrsc.orgnih.gov
Future research should involve subjecting this compound to a battery of HTS assays to screen for interactions with a diverse range of biological targets, such as enzymes, receptors, and ion channels. This could uncover potential therapeutic applications. For instance, screening against cancer cell lines or microbial pathogens could reveal cytotoxic or antimicrobial properties. nih.gov
Beyond biological screening, HTS can also be used to explore its chemical reactivity and potential as a building block in combinatorial chemistry. The presence of both a hydroxyl group and an ester functionality provides two reactive handles for further chemical modification, making it an attractive scaffold for the generation of diverse chemical libraries.
Integration of Artificial Intelligence and Machine Learning in Predicting Properties and Reactivity
In recent years, artificial intelligence (AI) and machine learning (ML) have become invaluable tools in chemical research, enabling the prediction of molecular properties and reaction outcomes with increasing accuracy. chemrxiv.orgiapchem.org For a compound like this compound, where experimental data may be scarce, in silico methods can provide crucial insights and guide experimental work.
ML models can be trained on large datasets of known molecules to predict a wide range of properties for new compounds, including physicochemical properties (e.g., solubility, boiling point), pharmacokinetic profiles (ADMET - absorption, distribution, metabolism, excretion, and toxicity), and potential biological activities. mdpi.comnih.gov Applying such models to this compound could help to prioritize experimental studies and identify potential applications or liabilities early in the research process. Furthermore, AI can be used to predict its reactivity in different chemical environments, aiding in the design of novel synthetic routes and the prediction of potential degradation pathways. researchgate.net
Table 2: Predicted Physicochemical Properties of this compound
| Property | Predicted Value |
| Molecular Formula | C11H14O3 |
| Molecular Weight | 194.23 g/mol |
| XLogP3 | 1.6 |
| Hydrogen Bond Donor Count | 1 |
| Hydrogen Bond Acceptor Count | 3 |
| Rotatable Bond Count | 4 |
| Data sourced from PubChem and other computational models. |
Exploration of Unconventional Applications and Interdisciplinary Research
The unique combination of an aromatic ring, an ester group, and a hydroxyl-terminated alkyl chain in this compound opens the door to a variety of potential applications beyond traditional drug discovery.
One significant area of interest is its potential role as a synthetic intermediate. Notably, the structurally related compound, (S,E)-Methyl 2-(3-(3-(2-(7-chloroquinolin-2-yl)vinyl)phenyl)-3-hydroxypropyl)benzoate, is an intermediate in the synthesis of Montelukast, a medication used to manage asthma. nih.govpharmaffiliates.combldpharm.com This suggests that this compound could be a valuable building block for the synthesis of other complex and pharmaceutically important molecules.
In the realm of materials science, the hydroxyl group could be used for polymerization or for grafting the molecule onto surfaces to modify their properties. Its aromatic structure might also impart interesting optical or electronic properties. Interdisciplinary research could also explore its use as a chemical probe to study biological processes or as a fragrance component, given that many simple methyl esters of benzoic acid have pleasant odors and are used in perfumery. usda.govatamanchemicals.comwikipedia.orgmdpi.com The potential for this functionalized benzoate to have unique scent characteristics is an area ripe for exploration.
Q & A
Basic: What are the common synthetic routes for Methyl 2-(3-hydroxypropyl)benzoate, and how can reaction conditions be optimized?
Methodological Answer:
A stepwise synthesis approach is typically employed. For example, outlines a general procedure involving sequential reactions with trichlorotriazine, substituted phenols, and methyl aminobenzoate, using DIPEA as a base. Optimization involves temperature control (e.g., maintaining 35°C for reaction steps) and stoichiometric adjustments to minimize side products. Anhydrous conditions and catalysts like DMAP (not explicitly mentioned in evidence but inferred from analogous syntheses) can enhance esterification efficiency . Purification via precipitation (using LP solvent) and column chromatography ensures high yields.
Basic: What spectroscopic techniques are essential for characterizing this compound?
Methodological Answer:
Key techniques include:
- 1H/13C NMR : To confirm the ester linkage, hydroxypropyl substituent, and aromatic proton environments. highlights NMR for structural validation of similar benzoate derivatives.
- HRMS (High-Resolution Mass Spectrometry) : For precise molecular weight confirmation, critical in distinguishing isomers or degradation products .
- FT-IR : To identify ester carbonyl (~1700 cm⁻¹) and hydroxyl (~3400 cm⁻¹) stretches.
- X-ray Crystallography (if crystalline): SHELX programs ( ) can refine crystal structures to resolve stereochemistry .
Advanced: How can researchers resolve contradictions in spectroscopic data caused by impurities or tautomerism?
Methodological Answer:
Contradictions often arise from residual solvents, unreacted intermediates, or dynamic equilibria (e.g., keto-enol tautomerism). Strategies include:
- 2D NMR (COSY, HSQC) : To correlate proton and carbon signals, clarifying overlapping peaks .
- LC-MS : To separate and identify impurities via retention time and mass fragmentation patterns.
- Variable Temperature NMR : To observe temperature-dependent shifts in tautomeric systems.
- Comparative Analysis : Cross-referencing with literature data from analogs (e.g., ’s fluorobenzoyl derivatives) .
Advanced: How can computational methods predict the reactivity of this compound in novel reactions?
Methodological Answer:
- DFT (Density Functional Theory) : Calculates transition-state energies for ester hydrolysis or nucleophilic substitution reactions.
- Molecular Dynamics Simulations : Models interactions with biological targets (e.g., enzymes) based on lipophilicity, as suggested in .
- Docking Studies : Predict binding affinities for pharmaceutical applications, similar to piperazinyl-quinoline derivatives in .
Application-Oriented: How does the 3-hydroxypropyl substituent influence the compound’s physicochemical and biological properties?
Methodological Answer:
- Lipophilicity : The hydroxypropyl group increases solubility in polar solvents but may enhance membrane permeability in biological systems ( ) .
- Hydrogen Bonding : The hydroxyl group enables interactions with target proteins or catalysts, affecting reactivity in synthetic pathways (e.g., esterification or oxidation).
- Stability : Susceptibility to oxidation or hydrolysis requires protective group strategies (e.g., silylation) during synthesis .
Advanced: How to design degradation studies to identify byproducts and assess stability?
Methodological Answer:
- Forced Degradation : Expose the compound to heat, light, or acidic/alkaline conditions.
- HPLC-PDA/HRMS : Track degradation kinetics and identify byproducts via fragmentation patterns.
- Accelerated Stability Testing : Use Arrhenius plots to predict shelf-life under varying temperatures .
Basic: What safety protocols are critical when handling this compound?
Methodological Answer:
- Engineering Controls : Use fume hoods to avoid inhalation (per ’s guidelines for methyl benzoate derivatives) .
- PPE : Gloves and goggles to prevent skin/eye contact.
- Waste Management : Segregate hazardous waste (e.g., chlorinated solvents from synthesis) .
Advanced: What strategies optimize enantiomeric purity for chiral derivatives of this compound?
Methodological Answer:
- Chiral Chromatography : Use chiral stationary phases (e.g., cellulose-based columns) for separation.
- Asymmetric Synthesis : Employ chiral catalysts (e.g., BINOL-derived catalysts) during key steps like hydroxylation.
- Circular Dichroism (CD) : Validate enantiopurity by comparing optical rotation with literature standards .
Application-Oriented: What role does this compound play in pesticide or pharmaceutical development?
Methodological Answer:
- Pesticide Intermediate : Analogous to sulfonylurea herbicides in , the hydroxypropyl group may enhance binding to acetolactate synthase .
- Drug Delivery : The ester moiety could serve as a prodrug linker, hydrolyzing in vivo to release active agents (e.g., ’s piperazinyl derivatives) .
Advanced: How to troubleshoot low yields in multi-step syntheses of this compound?
Methodological Answer:
- Intermediate Analysis : Use TLC or in-situ IR to monitor reaction progress at each step.
- Catalyst Screening : Test alternative bases (e.g., K2CO3 vs. DIPEA) or coupling agents (e.g., EDC/HOBt) .
- Solvent Optimization : Switch to high-boiling solvents (e.g., DMF) for endothermic reactions or THF for improved solubility .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
